molecular formula C27H26N2O2 B3007208 3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE CAS No. 618406-44-3

3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE

Cat. No.: B3007208
CAS No.: 618406-44-3
M. Wt: 410.517
InChI Key: WDAWAWRJDQRFNS-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a synthetic bis-indole derivative of interest in medicinal and organic chemistry research. The compound features a central methoxy-substituted phenyl ring connected to two 2-methyl-1H-indole moieties, a structural motif prevalent in the study of biologically active molecules . The indole scaffold is a near-ubiquitous component of numerous biologically potent natural products and pharmaceuticals, known for its wide range of potential biological properties . This specific structure may be of value for researchers investigating structure-activity relationships (SAR) in heterocyclic chemistry. Indole derivatives, as a class, are frequently explored for their diverse pharmacological activities, which can include anti-cancer, anti-microbial, and anti-inflammatory properties, among others . As with many complex indole-based structures, its primary research application lies in its potential as a key intermediate or target molecule in the synthesis and development of novel therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-22(19)28-16)27(21-14-13-18(30-3)15-24(21)31-4)26-17(2)29-23-12-8-6-10-20(23)26/h5-15,27-29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWAWRJDQRFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Indole derivatives are known for their significant biological activities, including anticancer properties. Studies have shown that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Neuroprotective Effects
Research indicates that indole derivatives may also possess neuroprotective properties. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .

Synthetic Applications

Building Block for Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with enhanced biological activities .

Electrophilic Substitutions
The compound has been utilized in electrophilic substitution reactions, which are essential in synthesizing various functionalized indoles. These reactions can lead to the formation of diverse derivatives that may exhibit improved pharmacological properties .

Material Science

Functional Materials
Due to its unique electronic properties, the compound can be explored as a functional material in organic electronics. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to conduct electricity and emit light can be harnessed for energy-efficient devices .

Case Studies and Experimental Findings

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM) .
Study BNeuroprotectionShowed reduction in oxidative stress markers by 30% in neuronal cultures .
Study COrganic SynthesisSuccessfully used as a precursor for synthesizing novel indole derivatives with enhanced activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
3-[(2,4-Dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole (Target Compound) C₂₆H₂₅N₂O₂ 397.5 2-Methylindole ×2, 2,4-dimethoxyphenyl
1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole C₂₆H₂₇N₃ 381.5 2-Phenylindole, dimethylaminopropylamine
3-[5-Chloro-1-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl]-4-methoxybenzaldehyde C₂₅H₂₂NO₆Cl 467.9 Chloro, 2,4-dimethoxyphenyl, oxo-indole, aldehyde
2-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-1H-isoindole-1,3(2H)-dione C₁₇H₁₄N₂O₆ 342.3 Nitrophenyl, hydroxymethyl, isoindole-dione
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one C₁₅H₁₁FN₂O 254.3 4-Fluorophenylimino, 2-indolone

Key Comparative Analysis

Substitution Patterns and Functional Groups The target compound lacks electron-withdrawing groups (e.g., nitro, chloro) but includes methoxy groups, which enhance electron density and may improve solubility compared to nitro- or chloro-substituted analogs like . Unlike the isoindole-dione in or the imino group in , the target compound retains the indole NH group, which is critical for hydrogen-bonding interactions in receptor binding .

Synthetic Routes The synthesis of the target compound likely involves a Friedel-Crafts alkylation or Mannich reaction to attach the 2,4-dimethoxyphenyl group to the indole core. This contrasts with , where a reductive amination step was used to introduce the dimethylaminopropylamine side chain. The chloro- and oxo-substituted indole in required a multi-step sequence, including protection/deprotection strategies, highlighting the complexity of introducing polar substituents.

Structural Characterization X-ray crystallography, as employed for , is critical for confirming the stereochemistry of such bulky indole derivatives.

Pharmacological Implications The 2,4-dimethoxyphenyl group in the target compound is structurally analogous to ligands targeting 5-HT₂ receptors, as seen in psychedelic analogs. However, the absence of a basic amine (cf. ) may limit its CNS penetration.

Biological Activity

The compound 3-[(2,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a member of the indole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H26N2O2C_{25}H_{26}N_2O_2, and it features a complex structure that combines an indole moiety with a dimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological efficacy.

Research indicates that compounds with indole structures often interact with various biological targets, including:

  • Enzyme Inhibition : Many indole derivatives act as inhibitors for enzymes involved in cancer progression.
  • Receptor Modulation : They can modulate neurotransmitter receptors, influencing neurological pathways.

The specific mechanisms for this compound remain to be fully elucidated; however, preliminary studies suggest potential interactions with cancer cell lines and microbial pathogens.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives. For instance:

  • Cytotoxicity : In vitro assays have shown that compounds similar to 3-[(2,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. IC50 values in some cases were reported as low as 0.98 μg/mL against resistant strains like MRSA .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated:

  • Broad-Spectrum Activity : It has been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of several indole derivatives, compound 3 demonstrated significant growth inhibition in A549 cells with an IC50 value of 3.90 μg/mL. This suggests that it may be effective in targeting rapidly dividing cancer cells while sparing normal cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds found that they inhibited the growth of S. aureus with MIC values lower than 1 μg/mL against MRSA strains. This highlights the potential for therapeutic applications in treating resistant infections .

Data Summary

Biological ActivityCell Line/PathogenIC50/MIC Value
AnticancerA549 (lung cancer)3.90 μg/mL
AntibacterialMRSA< 1 μg/mL
AntibacterialE. coliNot specified

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